molecular formula C14H15N5O2 B2446759 N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2201653-59-8

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2446759
CAS No.: 2201653-59-8
M. Wt: 285.307
InChI Key: YNTIPWCRRSOKJP-UHFFFAOYSA-N
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Description

“N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1H-1,2,3-triazole moiety . The 1H-1,2,3-triazole moiety is a well-known biologically active pharmacophore . It plays a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs is characterized by the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring . This structure contributes to the overall activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the Suzuki–Miyaura cross-coupling reaction . This reaction is carried out in an aqueous medium .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole analogs are characterized by their NMR and FT-IR spectra . The compounds are also evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the antibacterial potential of monocyclic β-lactams, a class to which the specified compound is related. These β-lactams have shown effectiveness against various microorganisms including both Gram-positive and Gram-negative bacteria. The structural variation in these compounds, such as the introduction of the triazole moiety, has been explored to enhance their antibacterial activities, with studies aiming to elucidate structure-activity relationships (Ali Parvez et al., 2010).

Synthesis and Radiosynthesis Applications

The compound's structural features facilitate its use in synthetic chemistry applications, including the radiosynthesis of related molecules for studying their metabolism and mode of action. This showcases the utility of such compounds in developing radiolabeled versions for research in pharmacokinetics and environmental fate studies (B. Latli & J. Casida, 1995).

Antimicrobial and Antitumor Activity

Further applications include the synthesis of new derivatives with antimicrobial and antitumor activities. The incorporation of the triazole ring, similar to the specified compound, into various molecular frameworks has been investigated for enhancing these properties. Such research efforts aim at discovering novel therapeutic agents with improved efficacy against microbial infections and cancer (Khitam T. A. Al-Sultani & N. Al-lami, 2021).

Green Chemistry and Environmental Applications

The compound's synthesis aligns with the principles of green chemistry, aiming to minimize hazardous substances and utilize eco-friendly catalysts. Research in this direction focuses on developing sustainable synthetic routes and evaluating the environmental impact of chemical processes. The studies explore the balance between achieving desired chemical transformations and maintaining environmental responsibility (Bhumit L. Gondaliya & K. Kapadiya, 2021).

Synthesis of New Derivatives for Pharmacological Screening

The chemical framework of the specified compound facilitates the synthesis of new derivatives for pharmacological screening. These efforts are geared towards identifying compounds with potential applications in treating various diseases. The modification of the core structure, including the triazole ring, allows for the exploration of novel biological activities and the optimization of therapeutic properties (J.J. Majithiya & B. Bheshdadia, 2022).

Future Directions

The future directions in the research of 1H-1,2,3-triazole analogs could involve the design and synthesis of new derivatives with enhanced biological activities . Furthermore, the development of more effective synthetic methods and the exploration of new applications in pharmaceuticals and agrochemicals could also be potential areas of future research .

Properties

IUPAC Name

N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTIPWCRRSOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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